3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one
描述
3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is a cyclohexenone derivative characterized by a sulfonylmethyl group at the 2-position and a hydroxyl group at the 3-position. Its core structure, 5,5-dimethylcyclohexane-1,3-dione (dimedone), is a versatile scaffold in organic synthesis, particularly for constructing heterocycles and bioactive molecules . The phenylsulfonyl substituent distinguishes it from analogs by introducing strong electron-withdrawing properties, which influence reactivity, solubility, and intermolecular interactions.
属性
IUPAC Name |
2-(benzenesulfonylmethyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4S/c1-15(2)8-13(16)12(14(17)9-15)10-20(18,19)11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLFKZKMBHRRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)CS(=O)(=O)C2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through various methods, including one-pot three-component reactions involving aromatic aldehydes and substituted thiophenols. This method has been noted for its high yields and environmentally friendly conditions, particularly when catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound irradiation .
Anticancer Properties
Research indicates that 3-hydroxy derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one have demonstrated significant inhibitory concentrations (IC50) against Hep-2 and P815 cancer cell lines, with values around 3.25 mg/mL and 17.82 mg/mL respectively . These findings suggest a promising avenue for further exploration in cancer therapeutics.
The biological activity of this compound may be attributed to its ability to inhibit key cellular pathways involved in cancer progression. For example, derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The inhibition of CDK9 has been particularly highlighted as a target for anticancer therapies, suggesting that similar compounds could be developed for targeted cancer treatment.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence that compounds within this class may possess antimicrobial activities. Studies have indicated that certain derivatives exhibit both antiviral and antibacterial properties, making them candidates for further investigation in the field of infectious diseases.
Case Study 1: Cytotoxicity Assessment
A study assessing the cytotoxicity of various derivatives of 3-hydroxy compounds found that several exhibited significant growth inhibition in MCF7 and NCI-H460 cell lines. The most potent derivative showed an IC50 value of 1.88 µM against MCF7 cells . This highlights the potential of modifying the chemical structure to enhance biological activity.
Case Study 2: Inhibition of CDK9
Research focusing on the inhibition of CDK9 by similar compounds has shown promising results in reducing cell proliferation in cancer models. The selectivity profile and efficacy against various cancer types were evaluated, indicating that modifications in the sulfonyl group could enhance potency against specific cancer cell lines .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 1.88 | CDK9 Inhibition |
| Compound B | NCI-H460 | 0.71 | Autophagy Induction |
| Compound C | Hep-2 | 3.25 | Cytotoxicity |
| Compound D | P815 | 17.82 | Cell Cycle Arrest |
科学研究应用
Biological Activities
Anticancer Properties
Research indicates that derivatives of 3-hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one exhibit significant anticancer activity. For example, compounds derived from this structure have shown effectiveness in inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways that lead to cell cycle arrest and programmed cell death .
Antiviral Activity
Some studies have suggested that similar compounds possess antiviral properties. They may inhibit viral replication by interfering with the viral life cycle at different stages. This potential makes them candidates for further research in the development of antiviral therapeutics .
Medicinal Chemistry Applications
The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development. Its sulfonyl group can enhance binding affinity to target proteins, potentially leading to improved efficacy in therapeutic applications. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
Comparative Analysis with Related Compounds
| Property/Compound | 3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one | Related Compound A | Related Compound B |
|---|---|---|---|
| Synthesis Method | One-pot three-component reaction under ultrasound | Traditional synthesis | Microwave-assisted synthesis |
| Anticancer Activity | Induces apoptosis in cancer cells | Moderate | High |
| Antiviral Activity | Potentially effective against viral replication | Not studied | Effective |
| Bioavailability | Moderate; requires optimization | High | Low |
Case Studies
Case Study 1: Anticancer Effects
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of several derivatives of the compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to control groups .
Case Study 2: Antiviral Potential
Another investigation focused on the antiviral properties of structurally similar compounds against influenza viruses. The findings indicated that these compounds could reduce viral titers significantly in vitro, suggesting a mechanism that warrants further exploration for clinical applications .
相似化合物的比较
Structural Analogues and Substituent Effects
Key structural analogs differ in the substituent at the 2-position of the cyclohexenone ring. These variations impact electronic, steric, and hydrogen-bonding properties:
Table 1: Representative Yields and Conditions
Physicochemical and Structural Properties
- Polarity and Solubility : The sulfonyl group increases polarity compared to thio or allyl substituents, enhancing water solubility. For example, phenylsulfonyl derivatives may exhibit logP values <2.5, whereas phenylthio analogs (logP ~3.0) are more lipophilic .
- Crystal Packing : X-ray studies of analogs (e.g., ) show intramolecular H-bonding between hydroxyl and carbonyl groups. Sulfonyl groups may disrupt H-bond networks due to steric bulk, altering melting points and crystallinity.
- Conformational Flexibility: Cyclohexenone rings adopt envelope conformations (puckering amplitude Q = 0.433 Å in ). Substituents like sulfonylmethyl may increase ring strain compared to smaller groups.
常见问题
Q. What established synthetic routes are used to prepare 3-Hydroxy-5,5-dimethyl-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one?
The compound is synthesized via condensation reactions involving dimedone (5,5-dimethylcyclohexane-1,3-dione) and sulfonylmethyl reagents. A common method involves reacting dimedone with β-chloroacetone or phenylsulfonylmethyl chloride under basic conditions (e.g., KOH/EtOH). The reaction proceeds through enolate formation, followed by nucleophilic substitution. Crystallization from ethanol or methanol yields pure product. Key steps include monitoring reaction progress via TLC and characterizing intermediates using H/C NMR .
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXS97/SHELXL97) is standard. Parameters like (e.g., 0.026–0.045), factors (0.039–0.126), and data-to-parameter ratios (15.2–17.9) confirm structural accuracy. The cyclohexenone ring typically adopts an envelope conformation, with dihedral angles between substituents (e.g., 77.72° for the 2-oxopropyl group) .
- Spectroscopy : IR confirms enol-keto tautomerism (O–H stretch at ~3200 cm, C=O at ~1700 cm). H NMR shows deshielded protons adjacent to sulfonyl groups (δ 3.5–4.0 ppm) .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., disordered atoms) be resolved during refinement?
Disorder in the cyclohexenone ring or substituents (e.g., overlapping hydroxy/keto groups) is addressed by:
- Multi-conformational modeling : Split occupancy refinement in SHELXL, constrained by geometric parameters.
- Hydrogen bonding analysis : O–H⋯O interactions (e.g., 2.7–2.9 Å) stabilize crystal packing and guide refinement. For example, chains parallel to the -axis in related derivatives indicate directional intermolecular forces .
- Validation tools : PLATON/ADDSYM check for missed symmetry, and RINGER identifies electron density outliers .
Table 1 : Example Crystallographic Parameters from and
| Parameter | ||
|---|---|---|
| Space group | ||
| 0.026 | 0.026 | |
| 0.045 | 0.045 | |
| Dihedral angle (°) | 77.72 (2-oxopropyl) | 85.1 (cinnamyl moiety) |
Q. What experimental strategies assess the bioactivity of derivatives (e.g., antioxidant, cytotoxic)?
- Antioxidant assays :
- Cytotoxicity testing : Neutral Red uptake assay on HepG2 cells, with dose-response curves (e.g., IC < 50 µM for active compounds) .
- Microbial screening : Agar diffusion against Staphylococcus aureus and Candida albicans, correlating zone-of-inhibition diameters with MIC values .
Q. How is enantioselective synthesis achieved for structurally related cyclohexenones?
- Asymmetric Brønsted acid catalysis : Chiral phosphoric acids induce enantioselectivity in Paal-Knorr reactions (e.g., tetrahydroxanthenes, 90% ee) .
- Ultrasound-assisted synthesis : Three-component reactions (e.g., dimedone, aldehydes, thiophenols) under sonication improve yields (e.g., 85–92%) and reduce reaction time (30–60 min) .
Q. Key Methodological Notes
- Crystallization : Use slow evaporation from polar aprotic solvents (e.g., DMF/EtOH) to obtain high-quality single crystals .
- Data validation : Cross-check SC-XRD results with Cambridge Structural Database (CSD) entries for analogous compounds to identify anomalies .
- Bioassay controls : Include ascorbic acid (antioxidant) and doxorubicin (cytotoxicity) as positive controls to validate assay sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
